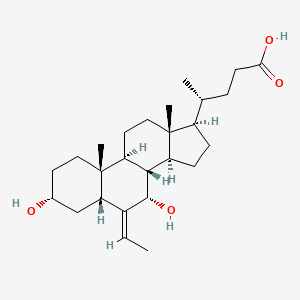

6-Ethylidene-Obeticholic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Ethylidene-Obeticholic Acid is a semi-synthetic bile acid derivative. It is a potent agonist of the farnesoid X receptor, a nuclear receptor highly expressed in the liver and small intestine. This compound has gained significant attention due to its therapeutic applications, particularly in the treatment of primary biliary cholangitis and non-alcoholic steatohepatitis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylidene-Obeticholic Acid involves a multi-step process. One of the key steps is the isolation of an amide intermediate, which undergoes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis in a one-pot procedure. This process is efficient and environmentally friendly, achieving high yields with minimal impurities .

Industrial Production Methods: Industrial production of this compound follows a scalable four-step process. This method includes the use of efficient single recrystallization for the final purification, making the work-up procedure more concise and environmentally friendly. The kilogram-scale production can achieve over 70% yield with all impurities controlled below 0.10% .

化学反应分析

Types of Reactions: 6-Ethylidene-Obeticholic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate is used as a selective oxidant.

Reduction: Sodium borohydride and cerous chloride are commonly used reducing agents.

Substitution: Iodoethane is used as a strong nucleophilic reagent.

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .

科学研究应用

6-Ethylidene-Obeticholic Acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of bile acid derivatives and their interactions with nuclear receptors.

Biology: The compound is studied for its role in regulating bile acid, cholesterol, and glucose metabolism.

Medicine: It is primarily used in the treatment of liver diseases such as primary biliary cholangitis and non-alcoholic steatohepatitis. .

作用机制

6-Ethylidene-Obeticholic Acid exerts its effects by activating the farnesoid X receptor. This activation reduces the synthesis of bile acids, inflammation, and hepatic fibrosis. The compound also influences the activities of peroxisome proliferator-activated receptor gamma and small heterodimer partner, which play roles in reducing fibrosis from hepatic stellate cells .

相似化合物的比较

- Chenodeoxycholic Acid

- Lithocholic Acid

- Deoxycholic Acid

- Allocholic Acid

Comparison: 6-Ethylidene-Obeticholic Acid is unique due to its higher potency as a farnesoid X receptor agonist compared to other bile acids. This higher potency makes it more effective in therapeutic applications, particularly in treating liver diseases .

生物活性

6-Ethylidene-Obeticholic Acid (OCA), a semisynthetic derivative of chenodeoxycholic acid (CDCA), is primarily recognized for its potent agonistic action on the farnesoid X receptor (FXR). This compound has garnered significant attention in the treatment of liver diseases, particularly primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). This article delves into the biological activity of this compound, highlighting its mechanisms, clinical implications, and research findings.

Farnesoid X Receptor Activation

- OCA acts as a selective ligand for FXR, which plays a crucial role in regulating bile acid synthesis and cholesterol metabolism. By activating FXR, OCA reduces bile acid synthesis through the repression of cholesterol 7α-hydroxylase and promotes the secretion of fibroblast growth factor 19 (FGF-19), which further inhibits bile acid production .

Impact on Hepatic Processes

- The activation of FXR leads to several beneficial effects:

- Reduction in Cholestasis : OCA enhances bile flow and decreases hepatocyte exposure to toxic bile acids, mitigating inflammation and fibrosis associated with cholestasis .

- Anti-inflammatory Effects : OCA has demonstrated antifibrotic properties, contributing to improved liver function and reduced liver injury markers such as alkaline phosphatase (ALP) and alanine aminotransferase (ALT) in clinical studies .

Clinical Efficacy

Primary Biliary Cholangitis (PBC)

- OCA is approved as a second-line treatment for PBC, particularly for patients who do not respond adequately to ursodeoxycholic acid (UDCA). Clinical trials have shown that OCA significantly lowers ALP levels, a key biomarker for disease progression in PBC .

| Study | Dosage | Reduction in ALP (%) | Common Side Effects |

|---|---|---|---|

| Phase II Trial | 10 mg | -53.9% | Pruritus (15%) |

| Phase II Trial | 50 mg | -37.2% | Pruritus (38%) |

| Long-term Extension | Ongoing | Sustained reduction | Similar incidence of pruritus |

- A notable study reported that patients treated with OCA exhibited a median reduction in ALP of -53.9% at 10 mg and -37.2% at 50 mg compared to placebo, demonstrating robust therapeutic efficacy .

Non-Alcoholic Steatohepatitis (NASH)

- Research is ongoing regarding the use of OCA in NASH. Preliminary findings suggest that while OCA may reduce liver fibrosis severity, it does not effectively address the steatotic component of the disease .

Case Studies

- Long-term Efficacy in PBC Patients

- Predictive Scoring System for Treatment Response

属性

IUPAC Name |

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXXWLPIJNFPHG-ZWVRHZPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。